molecular formula C5H3BrN2O2 B1287291 5-Bromopyrazine-2-carboxylic acid CAS No. 876161-05-6

5-Bromopyrazine-2-carboxylic acid

Cat. No.: B1287291
CAS No.: 876161-05-6
M. Wt: 202.99 g/mol
InChI Key: NPJHCKULJAIWGV-UHFFFAOYSA-N
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Description

5-Bromopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrazine, featuring a bromine atom at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazine-2-carboxylic acid typically involves the bromination of pyrazine-2-carboxylic acid. One common method includes the following steps :

    Dissolution: Dissolve pyrazine-2-carboxylic acid in a suitable solvent such as acetonitrile.

    Catalysis: Add stannous bromide as a catalyst.

    Reaction: Allow the reaction to proceed at room temperature for several hours.

    Dilution: Dilute the reaction mixture with water.

    Filtration: Filter the product and wash it with cold water.

    Purification: Purify the product by recrystallization from ether.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use more efficient equipment and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

5-Bromopyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Bromopyrazine-2-carboxylic acid is not fully understood. it is hypothesized that the compound may disrupt biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and/or ethylene. This disruption could be due to the compound’s structural similarity to other bioactive molecules, allowing it to interfere with key enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyrazine-2-carboxylic acid
  • 5-Chloropyrazine-2-carboxylic acid
  • 5-Iodopyrazine-2-carboxylic acid

Uniqueness

5-Bromopyrazine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJHCKULJAIWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596178
Record name 5-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876161-05-6
Record name 5-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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